2-Methyl-5-(4-nitrophenyl)-1,3-oxazole

Descripción general

Descripción

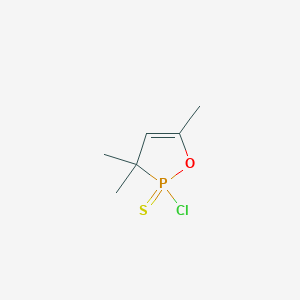

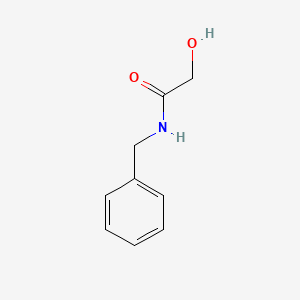

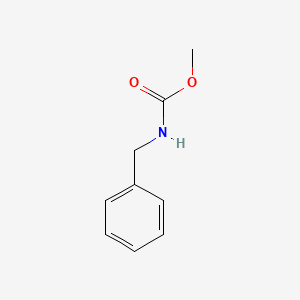

“2-Methyl-5-(4-nitrophenyl)-1,3-oxazole” is a compound that contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen). The compound also has a nitrophenyl group and a methyl group attached to the oxazole ring .

Synthesis Analysis

While the specific synthesis of “2-Methyl-5-(4-nitrophenyl)-1,3-oxazole” is not available, oxazole rings can generally be synthesized through cyclodehydration reactions or condensation reactions .Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(4-nitrophenyl)-1,3-oxazole” would likely show conjugation between the oxazole ring and the nitrophenyl group, which could have implications for the compound’s chemical reactivity .Chemical Reactions Analysis

Oxazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the nitro group might make the phenyl ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-5-(4-nitrophenyl)-1,3-oxazole” would depend on factors like its molecular structure and the specific functional groups present. For instance, the presence of the nitro group could make the compound more polar .Aplicaciones Científicas De Investigación

-

Vibrational Characterization and Molecular Electronic Investigations

- Field: Spectroscopy

- Application: Spectroscopic techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .

- Method: The compound was experimentally characterized and analyzed in detail using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents .

- Results: The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method to support, validate, and provide more insights on the structural characterizations of the titled compound .

-

Antimycobacterial Agents

- Field: Medicinal Chemistry

- Application: 5-Phenyl-furan-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis .

- Method: The preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (1) and its analysis by 1H-NMR, 13C-NMR, HRMS, and SC-XRD .

- Results: The compound was found to be a promising candidate in the series of furan-based inhibitors of the salicylate synthase MbtI from M. tuberculosis (Mtb) .

-

Biological Potential of Indole Derivatives

- Field: Medicinal Chemistry

- Application: Indole derivatives have been found in many important synthetic drug molecules and have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method: The synthesis of various indole derivatives and their screening for different pharmacological activities .

- Results: Indole derivatives have been revealed to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Diverse Biological Activities of Thiazoles

- Field: Medicinal Chemistry

- Application: Thiazoles have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drugs Bleomycine and Tiazofurin .

- Method: The synthesis of various thiazole derivatives and their screening for different pharmacological activities .

- Results: Thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .

-

Synthesis of Polyurethane

- Field: Polymer Chemistry

- Application: Polyurethane and its related chemistries have been extensively used in the production of various materials .

- Method: The synthesis of polyurethane involves the reaction of a polyol (a molecule with multiple hydroxyl functional groups) with a diisocyanate or a polymeric isocyanate in the presence of suitable catalysts and additives .

- Results: The resulting polyurethane materials have a wide array of applications, including packaging, adhesives, insulation, coatings, and fire retardants .

-

Antiviral Activity of Indole Derivatives

- Field: Medicinal Chemistry

- Application: Certain indole derivatives have been reported as antiviral agents .

- Method: The synthesis of various indole derivatives and their screening for antiviral activity .

- Results: For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-5-(4-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-11-6-10(15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVYXYUOGFKYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289933 | |

| Record name | 2-methyl-5-(4-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(4-nitrophenyl)-1,3-oxazole | |

CAS RN |

31699-02-2 | |

| Record name | NSC65663 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-(4-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B1361542.png)

![2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1361554.png)

![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)